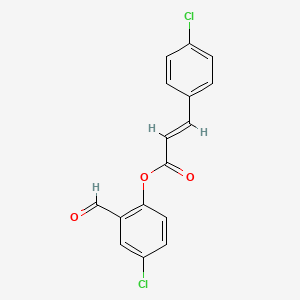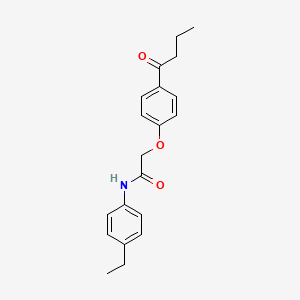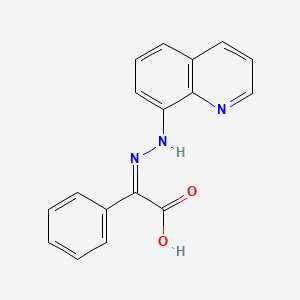![molecular formula C15H21N3O3S B5762776 1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a potent and selective antagonist of the μ-opioid receptor, which is responsible for mediating the effects of opioid drugs such as morphine and fentanyl.
Mecanismo De Acción
CTAP acts as a competitive antagonist of the μ-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the analgesic and euphoric effects of opioid drugs, as well as the prevention of opioid-induced respiratory depression and other adverse effects.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects, including the inhibition of morphine-induced analgesia, the prevention of opioid-induced respiratory depression, and the reversal of opioid-induced hyperalgesia. CTAP has also been shown to have anti-inflammatory and neuroprotective effects, suggesting potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTAP is a highly selective antagonist of the μ-opioid receptor, making it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes. However, the use of CTAP in lab experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several potential future directions for research on CTAP and its applications. One area of interest is the development of more efficient and cost-effective synthesis methods for CTAP, which could facilitate its use in a wider range of research applications. Another area of interest is the investigation of the potential therapeutic applications of CTAP and related compounds in the treatment of addiction, pain, and other disorders. Finally, further research is needed to elucidate the specific mechanisms of action of CTAP and its effects on various physiological and pathological processes.
Métodos De Síntesis
The synthesis of CTAP involves the reaction of 3,5-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate salt. The dithiocarbamate salt is then reacted with piperidine-4-carboxylic acid to obtain CTAP. The purity and yield of CTAP can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CTAP has been extensively used in scientific research to investigate the role of the μ-opioid receptor in various physiological and pathological processes. CTAP has been shown to block the effects of morphine and other opioid drugs, providing a tool to study the specific role of the μ-opioid receptor in these processes. CTAP has also been used to study the mechanisms of opioid tolerance and dependence, as well as the potential therapeutic applications of opioid receptor antagonists in the treatment of addiction and pain.
Propiedades
IUPAC Name |
1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-12-7-11(8-13(9-12)21-2)17-15(22)18-5-3-10(4-6-18)14(16)19/h7-10H,3-6H2,1-2H3,(H2,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDVBDXDIHEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)


![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)



